molecular formula C16H14ClFN2O3S B4581669 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-nitrobenzamide

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-nitrobenzamide

Cat. No. B4581669
M. Wt: 368.8 g/mol
InChI Key: BECQBQDSGJSBAB-UHFFFAOYSA-N
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Description

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-nitrobenzamide is a compound of interest in various chemical and pharmaceutical research areas due to its unique structural features. The presence of functional groups like nitro, amide, and ether contributes to its distinctive chemical behavior and potential applications in material science and medicinal chemistry.

Synthesis Analysis

The synthesis of compounds similar to N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-nitrobenzamide typically involves multi-step chemical reactions, starting from benzyl chloride derivatives with subsequent introduction of the nitro and amide functionalities. For example, ethyl chlorofluoroacetate was used to form α-chloro-α-fluorocarbanion, which adds to nitroarenes, illustrating a method that could be adapted for synthesizing related compounds (Czaban-Jóźwiak, Loska, & Mąkosza, 2016).

Molecular Structure Analysis

The molecular structure of related compounds reveals non-planar configurations with significant intermolecular interactions, including hydrogen bonding and Van der Waals forces. These interactions are crucial for understanding the compound's stability and reactivity (Gowda et al., 2000).

Chemical Reactions and Properties

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-nitrobenzamide and its analogs participate in various chemical reactions, including nucleophilic substitutions and cyclization processes. These reactions are influenced by the compound's functional groups, providing pathways for creating diverse heterocyclic structures (Křupková et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, depend on the compound's molecular geometry and intermolecular forces. Studies on similar compounds have shown that crystal packing and the presence of specific functional groups significantly affect these properties (Saeed et al., 2013).

Chemical Properties Analysis

The chemical behavior of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-nitrobenzamide is characterized by its reactivity towards nucleophiles, electrophiles, and various reducing and oxidizing agents. The nitro group, in particular, plays a vital role in its chemical reactions, offering pathways for reduction to amino derivatives and participation in coupling reactions (Fedotov et al., 2013).

Scientific Research Applications

Synthesis and Chemical Characterization

Synthesis Methods : Various methods have been developed for the synthesis of related compounds, emphasizing the versatility of nitrobenzamide derivatives in chemical synthesis. For instance, the synthesis of α-Fluoro-α-nitroarylacetates through vicarious nucleophilic substitution of hydrogen highlights a pathway that could be related to the synthesis of compounds similar to N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-nitrobenzamide (Czaban-Jóźwiak et al., 2016).

Chemical Interactions : Research into the interactions of nitrobenzamide derivatives with other chemical entities suggests their potential in forming complex structures. The study on pharmaceutical co-crystals of flufenamic acid with 2-chloro-4-nitrobenzoic acid indicates the possibility of creating novel structures through co-crystallization, which could extend to the study compound (Nechipadappu et al., 2017).

Applications in Materials Science

Photolabile Groups : The use of o-nitrobenzyl groups in polymers and materials science for creating photodegradable materials indicates a potential application area for N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-nitrobenzamide derivatives. These compounds could be utilized to alter polymer properties through irradiation, pointing towards applications in developing responsive materials (Zhao et al., 2012).

Novel Drug Delivery Mechanisms

Photoregulated Drug Release : The development of systems for the photoregulated release of caged anticancer drugs from gold nanoparticles utilizing photocleavable o-nitrobenzyl linkages suggests an application for similar nitrobenzamide derivatives. These systems could provide a method for controlled drug release upon irradiation, demonstrating the compound's potential in targeted therapy (Agasti et al., 2009).

properties

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3S/c17-14-5-2-6-15(18)13(14)10-24-8-7-19-16(21)11-3-1-4-12(9-11)20(22)23/h1-6,9H,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECQBQDSGJSBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCSCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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